Cas no 3877-89-2 ((3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione)
3877-89-2 structure
Product Name:(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
CAS-Nr.:3877-89-2
MF:C30H46O7
MW:518.682050228119
CID:320350
PubChem ID:68103146
Update Time:2024-03-01
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 19-Norlanost-5-ene-2,11,22-trione,3,16,20,25-tetrahydroxy-9-methyl-, (3a,9b,10a,16a)-
- Dihydroisocucurbitacin D
- Elatericin B, isotetrahydro-
- Isocucurbitacin R
- IsoelatericinB, tetrahydro- (7CI)
- Isotetrahydroelatericin B
- Tetrahydroisocucurbitacin I
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,
- DTXSID601130995
- 3877-89-2
- (3alpha,9beta,10alpha,16alpha)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
- SCHEMBL10307339
- 19-Norlanost-5-ene-2,11,22-trione, 3,16,20,25-tetrahydroxy-9-methyl-, (3alpha,9beta,10alpha,16alpha)-
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
-
- Inchi: 1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17,19-20,23-24,32,35-37H,10-15H2,1-8H3/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
- InChI-Schlüssel: YQLCUPUXBKOMCZ-PYZGANRSSA-N
- Lächelt: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)[C@@H](C(C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(CCC(C)(C)O)=O)(C)O)=O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 518.32435380g/mol
- Monoisotopenmasse: 518.32435380g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1060
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 132
- XLogP3: 2
Experimentelle Eigenschaften
- Farbe/Form: Powder
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione Verwandte Literatur
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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